molecular formula C16H16BrN3O3S B2840253 2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034300-01-9

2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2840253
CAS No.: 2034300-01-9
M. Wt: 410.29
InChI Key: LWYFMOKZFNUIAC-UHFFFAOYSA-N
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Description

2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16BrN3O3S and its molecular weight is 410.29. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant activity against various biological targets

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biological processes . The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . The specific pathways affected would depend on the nature of the target and the structure of the compound.

Result of Action

Similar compounds have been found to have significant effects at the molecular and cellular level . The specific effects would depend on the nature of the target and the structure of the compound.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Biological Activity

The compound 2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 2-bromo-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzenesulfonamide
Molecular Formula C16H16BrN3O3S
CAS Number 2034300-01-9

Anti-inflammatory Activity

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on benzenesulfonamides have shown inhibition of carrageenan-induced rat paw edema, with some derivatives achieving up to 94.69% inhibition at specific time intervals . This suggests that the compound may modulate inflammatory pathways effectively.

Antimicrobial Activity

The antimicrobial properties of benzenesulfonamide derivatives have been extensively studied. In vitro evaluations revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) against various pathogens. For example:

Pathogen Compound MIC (mg/mL)
E. coli4d6.72
S. aureus4h6.63
P. aeruginosa4a6.67
C. albicans4e6.63

These findings highlight the potential of the compound in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has also been investigated. Compounds structurally related to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies indicate that certain derivatives can downregulate key proteins involved in cancer progression, such as dihydrofolate reductase (DHFR), thereby reducing tumor growth .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory and microbial pathways.
  • Receptor Interaction: It could interact with specific receptors or proteins in cancer cells, modulating their activity.
  • Cell Signaling Pathways: The compound might influence signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several case studies have explored the efficacy of sulfonamide derivatives in clinical and preclinical settings:

  • A study on a related compound demonstrated significant reduction in tumor size in xenograft models when treated with the sulfonamide derivative.
  • Another investigation reported enhanced antimicrobial activity against multidrug-resistant strains when combined with conventional antibiotics.

Properties

IUPAC Name

2-bromo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3S/c17-13-4-1-2-5-14(13)24(22,23)19-11-12-7-8-18-15(10-12)20-9-3-6-16(20)21/h1-2,4-5,7-8,10,19H,3,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYFMOKZFNUIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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